molecular formula C15H20BrIN2O3 B1372508 Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate CAS No. 1186311-10-3

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

Cat. No.: B1372508
CAS No.: 1186311-10-3
M. Wt: 483.14 g/mol
InChI Key: XHCNPPGHZLIEMA-UHFFFAOYSA-N
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Description

“Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate” is a chemical compound with the empirical formula C15H20BrIN2O3 . It has a molecular weight of 483.14 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Safety Information

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a signal word of "Warning" . It falls under the WGK 3 category, which means it’s considered to be highly hazardous to water .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate and its derivatives are synthesized for various research purposes, including the study of their physical and chemical properties. For instance, the compound 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was synthesized and characterized using various spectroscopic methods. The study provided insights into the crystal and molecular structure of certain derivatives, highlighting intramolecular hydrogen bonding patterns and their implications (Çolak et al., 2021).

Applications in Prodigiosin Synthesis

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a related compound, was reacted with singlet oxygen to yield a peroxidic intermediate. This intermediate underwent coupling with a range of nucleophiles to produce 5-substituted pyrroles, serving as precursors for prodigiosin and its A-ring substituted analogues. This process illustrates the compound's potential application in the synthesis of complex organic molecules with significant bioactivity (Wasserman et al., 2004).

Application in Asymmetric Synthesis

Another study detailed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. The research emphasized the high yield and purity of the target compound, demonstrating the compound's utility in the asymmetric synthesis of complex organic structures (Chung et al., 2005).

Properties

IUPAC Name

tert-butyl 3-[(5-bromo-3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrIN2O3/c1-15(2,3)22-14(20)19-5-4-10(8-19)9-21-13-12(17)6-11(16)7-18-13/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCNPPGHZLIEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674059
Record name tert-Butyl 3-{[(5-bromo-3-iodopyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-10-3
Record name tert-Butyl 3-{[(5-bromo-3-iodopyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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